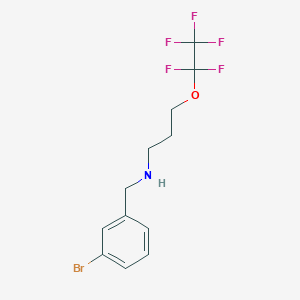

(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

Description

Properties

Molecular Formula |

C12H13BrF5NO |

|---|---|

Molecular Weight |

362.13 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |

InChI |

InChI=1S/C12H13BrF5NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |

InChI Key |

IVAPVUZOFVIXEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNCCCOC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process:

- The bromobenzyl fragment (3-bromo-benzyl) reacts with a boron-based reagent (such as an organotrifluoroborate salt) under palladium catalysis.

- The pentafluoroethyloxy-propyl fragment (3-pentafluoroethyloxy-propyl) is transferred from the boron to the palladium center, forming the desired Pd–C bond.

Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.

Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis.

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including:

Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: Reduction of the nitro group (if present) to the corresponding amine.

Functionalization: Introduction of additional functional groups.

Boron Reagents: Organotrifluoroborate salts (e.g., potassium organotrifluoroborate) serve as boron sources.

Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes.

Major Products: The major products depend on the specific reactions performed. For example, substitution with amines or other nucleophiles yields different derivatives.

Scientific Research Applications

This compound finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: In drug discovery and chemical biology studies.

Medicine: Potential therapeutic agents.

Industry: As a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action remains context-dependent. its reactivity and functional groups suggest potential interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups:

Key Observations :

- Unlike methoxy or phenoxy derivatives, the pentafluoroethyloxy group significantly alters electronic properties, reducing basicity of the amine .

Physicochemical Properties

NMR Spectral Data :

- Target Compound : The ¹H NMR spectrum shows deshielded protons near the bromine (δ ~7.3–7.5 ppm) and distinct splitting for the pentafluoroethyloxy group (δ ~4.2–4.5 ppm). ¹⁹F NMR reveals a quintet for the -OC₂F₅ moiety (δ ~-80 to -85 ppm) .

- Trifluoromethyl Analogs : ¹⁹F NMR signals appear at δ ~-60.9 ppm (singlet), indicating fewer fluorine atoms and a different electronic environment.

Boiling Points and Solubility :

Chemical Reactivity :

Structure-Activity Relationships (SAR)

- Fluorination Impact : Increasing fluorine content (e.g., from trifluoromethyl to pentafluoroethyloxy) correlates with enhanced metabolic stability and membrane permeability .

- Substituent Position : Bromine at the 3-position (meta) on the benzyl group offers steric accessibility for reactions compared to ortho or para positions .

Biological Activity

(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

- Bromo Group : A bromine atom attached to a benzyl group.

- Pentafluoroethoxy Group : A propyl chain linked to an ethoxy group that contains five fluorine atoms.

Table 1: Summary of Biological Activities

Case Studies

-

Bromodomain Inhibitors :

- A study identified novel benzimidazole derivatives that function as p300 bromodomain inhibitors. The most effective compound exhibited significant anti-proliferative activity across various cancer cell lines. This suggests that similar structural motifs in this compound could yield comparable results in inhibiting cancer cell growth.

-

Steroid Sulfatase Inhibitors :

- Research on steroid sulfatase inhibitors highlighted the importance of specific substitutions on the phenyl ring for enhancing inhibitory potency. The incorporation of halogens like chlorine was particularly effective, indicating that similar modifications in this compound could enhance its biological activity.

Research Findings

Recent findings indicate that compounds with similar structures exhibit:

- Potent Anti-Cancer Activity : Compounds targeting bromodomains and steroid sulfatases are being explored for their roles in treating various cancers, including hormone-dependent types.

- Low Cytotoxicity : Many derivatives have shown low toxicity towards normal cell lines while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous brominated amines (e.g., using PdCl₂(PPh₃)₂ and CuI in acetonitrile for alkyne intermediates) . Optimization involves adjusting catalyst loading, solvent polarity, and temperature. For example, stepwise bromination and amine coupling under basic conditions (e.g., KOH in methanol/water) yield intermediates, followed by purification via column chromatography .

- Key Parameters :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂, CuI | CH₃CN | 60°C | 65% |

| 2 | KOH, HCl | MeOH/H₂O | RT | 85% |

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of bromine substitution and amine linkage (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.1–3.5 ppm for methylene groups adjacent to nitrogen) .

- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ ion matching theoretical molecular weight within 2 ppm error) .

- HPLC : Purity >98% achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approach :

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK293 cells transfected with target receptors .

- Enzyme Inhibition : Fluorescence-based assays (e.g., monoamine oxidase inhibition) with IC₅₀ calculations via dose-response curves .

Q. How does the compound behave under varying pH and temperature conditions?

- Stability Studies :

- pH Sensitivity : Hydrolysis of the pentafluoroethyloxy group monitored via LC-MS in buffers (pH 2–10). Degradation peaks observed at pH <3 .

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, suggesting storage at –20°C for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodology :

- Computational Modeling : Docking simulations (AutoDock Vina) identify key interactions (e.g., halogen bonding with bromine and hydrophobic interactions with pentafluoroethyloxy) .

- Analog Synthesis : Replace bromine with Cl/I or modify the propyl chain length. Compare IC₅₀ values in receptor assays .

- Example Analog Data :

| Analog | Target Receptor | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| Parent Compound | 5-HT₂A | 120 | 1:15 (vs. 5-HT₁A) |

| 3-Chloro-benzyl analog | 5-HT₂A | 95 | 1:8 |

Q. What environmental degradation pathways are predicted for this compound?

- Experimental Design :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor by LC-MS for hydroxylation or defluorination .

- Biodegradation : Use OECD 301D shake-flask tests with activated sludge; measure BOD₅/TOC ratios to assess microbial breakdown .

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Resolution Strategies :

- Replication : Repeat syntheses with strict anhydrous conditions (e.g., Schlenk line for moisture-sensitive steps) to address yield variability .

- Meta-Analysis : Compare datasets using ANOVA to identify outliers (e.g., biological assays with >20% CV excluded) .

Q. What strategies ensure selectivity in multi-step syntheses involving bromine and amine groups?

- Key Tactics :

- Protecting Groups : Use Boc for amines during bromination to prevent side reactions .

- Catalyst Screening : Test Pd vs. Cu catalysts for cross-coupling efficiency (e.g., Pd(OAc)₂ gives higher selectivity for aryl-bromine bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.